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Compound of Interest

Compound Name:
1-(2-

Diisopropylaminoethyl)piperazine

Cat. No.: B1273169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for the chemical compound 1-(2-Diisopropylaminoethyl)piperazine. Given the limited

availability of public experimental data for this specific molecule, this document focuses on

predicted spectroscopic characteristics based on its chemical structure, alongside standardized

experimental protocols for its analysis. This information is intended to serve as a valuable

resource for researchers involved in the synthesis, characterization, and application of this and

related compounds.

Chemical Structure and Properties
IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1] CAS Number: 59955-

93-0[2] Molecular Formula: C₁₂H₂₇N₃[1][2] Molecular Weight: 213.36 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-
Diisopropylaminoethyl)piperazine. These predictions are derived from established principles

of NMR, IR, and Mass Spectrometry and are intended to guide the analysis of this compound.
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Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400
MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.05 septet 2H CH(CH₃)₂

~ 2.65 t 2H N-CH₂-CH₂-N

~ 2.50 t 4H Piperazine CH₂

~ 2.40 t 2H N-CH₂-CH₂-N

~ 2.35 t 4H Piperazine CH₂

~ 1.00 d 12H CH(CH₃)₂

~ 1.70 (broad s) 1H NH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100
MHz)

Chemical Shift (δ) ppm Assignment

~ 55.0 N-CH₂-CH₂-N

~ 54.5 Piperazine CH₂

~ 53.0 CH(CH₃)₂

~ 46.0 Piperazine CH₂

~ 45.0 N-CH₂-CH₂-N

~ 20.5 CH(CH₃)₂

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch (piperazine)

2950 - 2800 Strong C-H stretch (aliphatic)

1470 - 1440 Medium C-H bend (CH₂, CH₃)

1380 - 1360 Medium
C-H bend (isopropyl gem-

dimethyl)

1180 - 1020 Strong C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z Relative Intensity Proposed Fragment

213 Low [M]⁺ (Molecular Ion)

198 Medium [M - CH₃]⁺

170 High
[M - C₃H₇]⁺ (loss of isopropyl

group)

113 High [M - N(iPr)₂]⁺

99 Very High [Piperazine-CH₂-CH₂]⁺

86 Medium [Piperazine-CH₂]⁺

70 Medium [C₄H₈N]⁺

56 Medium [C₃H₆N]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-(2-
Diisopropylaminoethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent

peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the compound with

approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet

using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source.

Data Acquisition (EI):

Use a standard electron energy of 70 eV.

Acquire data over a mass-to-charge (m/z) range of approximately 40-500 amu.

Data Acquisition (ESI):

Optimize the spray voltage, capillary temperature, and gas flows for the specific

instrument.

Acquire data in positive ion mode.

Data Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) and analyze the

fragmentation pattern to confirm the structure.
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Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

novel or uncharacterized compound such as 1-(2-Diisopropylaminoethyl)piperazine.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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